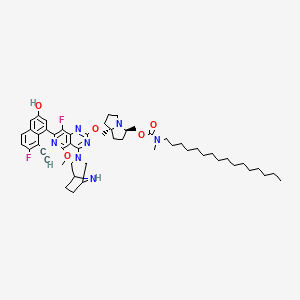
N-Acetyl-beta-alanine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-beta-alanine-d3 is an isotope-labeled analog of N-Acetyl-beta-alanine. This compound is used primarily in scientific research due to its unique properties and applications. It is an abnormal amino acid metabolite formed in patients with isovaleric acidemia, a rare metabolic disorder .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Acetyl-beta-alanine-d3 can be synthesized through chemical and biological methods. The chemical synthesis involves the acetylation of beta-alanine with acetic anhydride in the presence of a catalyst. The reaction conditions typically require high temperatures and pressures, as well as strongly acidic or alkaline environments .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of whole-cell catalytic methods. These methods are highly efficient and can achieve high product concentrations. The biological synthesis pathways involve the use of specific enzymes that catalyze the acetylation process under mild conditions, making it a more environmentally friendly option .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-beta-alanine-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of carboxylic acids.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The reaction conditions can vary but often involve controlled temperatures and pressures to optimize yield and purity .
Major Products Formed
The major products formed from these reactions include acetate, beta-alanine, and various derivatives of this compound, depending on the specific reaction and conditions used .
Scientific Research Applications
N-Acetyl-beta-alanine-d3 has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various chemical compounds and as a standard in analytical chemistry.
Biology: It is used in studies related to amino acid metabolism and enzyme activity.
Medicine: It is used in research related to metabolic disorders, particularly isovaleric acidemia.
Industry: It is used in the production of pharmaceuticals, food additives, and cosmetics.
Mechanism of Action
The mechanism of action of N-Acetyl-beta-alanine-d3 involves its participation in metabolic pathways where it is deacetylated by specific enzymes to form beta-alanine and acetate. This process is crucial in the metabolism of amino acids and the regulation of various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N-Acetylalanine: Similar in structure but differs in the position of the acetyl group.
Beta-Alanine: The non-acetylated form of N-Acetyl-beta-alanine-d3.
N-Acetyl-beta-alanine: The non-deuterated analog of this compound.
Uniqueness
This compound is unique due to its isotope-labeled nature, which makes it particularly useful in tracer studies and metabolic research. Its deuterium atoms provide a distinct advantage in mass spectrometry and other analytical techniques, allowing for precise tracking and analysis .
Properties
Molecular Formula |
C5H9NO3 |
|---|---|
Molecular Weight |
134.15 g/mol |
IUPAC Name |
3-[(2,2,2-trideuterioacetyl)amino]propanoic acid |
InChI |
InChI=1S/C5H9NO3/c1-4(7)6-3-2-5(8)9/h2-3H2,1H3,(H,6,7)(H,8,9)/i1D3 |
InChI Key |
LJLLAWRMBZNPMO-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NCCC(=O)O |
Canonical SMILES |
CC(=O)NCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















